2-Methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound characterized by the presence of both a pyrazole moiety and a propanoic acid structure. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug discovery.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles have been extensively studied for their anti-inflammatory, analgesic, and anticancer properties. The specific compound, 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, can be sourced from chemical suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology, which provide analytical data and purity information for research purposes .
The synthesis of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
The detailed steps of synthesis can vary based on the starting materials and desired functional groups .
The molecular formula of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is . Its structure features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
, providing a unique representation of its molecular structure .
The compound can participate in various chemical reactions typical for carboxylic acids and pyrazoles, including:
These reactions are significant in modifying the compound for further applications in drug design and synthesis .
The mechanism of action for 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid largely depends on its biological targets. Pyrazole derivatives often interact with enzymes or receptors involved in inflammatory pathways. For instance:
Quantitative data on its efficacy can vary based on experimental conditions .
The physical properties of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid include:
Chemical properties include:
These properties are crucial for determining its applicability in various scientific experiments .
The applications of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid span several fields:
The synthesis of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1006473-52-4) relies on well-established organic chemistry techniques, with pyrazole ring formation and propanoic acid incorporation as critical steps [6].
The 3-methylpyrazole core is synthesized through cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds like ethyl acetoacetate. This reaction proceeds via hydrazone formation followed by intramolecular cyclization, yielding 3-methyl-1H-pyrazole intermediates. Temperature control (60-80°C) and pH management (weakly acidic) are crucial for regioselectivity and preventing N2 alkylation. The resulting heterocycle provides the foundational structure for N1-functionalization [1] [5].
N-alkylation connects the pyrazole ring to the propanoic acid group using α-halocarboxylic acid derivatives. 2-bromopropanoic acid or its esters react with 3-methylpyrazole under basic conditions (K₂CO₃/DMF, 50°C), facilitating nucleophilic substitution at N1. The reaction exhibits significant sensitivity to stoichiometry: Excess pyrazole (1.3 eq) minimizes di-alkylation byproducts, while controlled addition rates prevent exothermic side reactions. Post-alkylation, acidic hydrolysis (HCl/EtOH, reflux) converts esters to the free carboxylic acid if needed [1] [6].
Regioselectivity during alkylation favors N1 over N2 due to steric and electronic factors: The 3-methyl group creates congestion near N2, while N1's lone pair is more accessible. Solvent polarity significantly influences selectivity. Polar aprotic solvents (DMF, DMSO) enhance N1/N2 substitution ratios (>20:1) by stabilizing the transition state, while protic solvents (EtOH) reduce selectivity (<5:1). Microwave-assisted synthesis (100°C, 30 min) further improves N1 specificity by accelerating desired pathway kinetics [1] [5].
Introducing the tert-butyl group adjacent to the carboxylic acid (as in 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid vs. non-methylated analogs) creates steric hindrance that reduces carboxylation yields by 25-40%. tert-Butyl groups shield the reactive center, slowing ester hydrolysis and nucleophilic displacements. Optimization requires:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: